Olanzapine-N-oxide
Description
Contextualization of Olanzapine (B1677200) N-Oxide within Antipsychotic Drug Metabolism
Olanzapine is a widely used medication for treating schizophrenia and bipolar disorder. wikipedia.org Like most pharmaceuticals, it undergoes extensive metabolism in the body, primarily in the liver. drugbank.com This process transforms the parent drug into various metabolites, one of which is Olanzapine N-oxide. medkoo.com
The metabolic pathways of olanzapine are complex and involve several enzymes. The primary routes of metabolism are glucuronidation and oxidation mediated by the cytochrome P450 (CYP) enzyme system. europa.eunih.gov Specifically, CYP1A2 is the main enzyme responsible for the formation of N-desmethylolanzapine, while the flavin-containing monooxygenase 3 (FMO3) is involved in the formation of Olanzapine N-oxide. drugbank.comnih.govpharmgkb.org CYP2D6 also plays a minor role in its formation. pharmgkb.org
The formation of Olanzapine N-oxide is considered a minor metabolic pathway compared to the production of other metabolites like 10-N-glucuronide and 4'-N-desmethylolanzapine. nih.gov However, its presence and characteristics are of significant interest to researchers.
Significance of Metabolite Research in Drug Development and Clinical Outcomes
The study of drug metabolites is a critical component of drug development and has profound implications for clinical outcomes. tandfonline.com Understanding how a drug is metabolized helps in several key areas:
Understanding Individual Variability: Factors such as genetics, age, and lifestyle (e.g., smoking) can influence the activity of metabolic enzymes, leading to differences in how individuals process drugs. nih.gov This can affect drug efficacy and the risk of side effects.
Informing Drug Design: By identifying and characterizing metabolites, researchers can design new drugs with improved metabolic stability and safety profiles. numberanalytics.com
Regulatory Requirements: Regulatory agencies require detailed information on drug metabolism and metabolites as part of the drug approval process. numberanalytics.com
Metabolomics, the large-scale study of small molecules or metabolites, has become an invaluable tool in drug discovery and development. creative-proteomics.combiotech-spain.com It allows for a comprehensive analysis of the metabolic changes that occur in response to a drug, aiding in the identification of biomarkers for efficacy and toxicity. biotech-spain.comgigantest.com
Historical Perspective of Olanzapine Metabolism Studies and Discovery of Olanzapine N-Oxide
Olanzapine was developed by scientists at Eli Lilly and Company and received its first approval in 1996. drugbank.comnih.gov Following its introduction, extensive research was conducted to understand its pharmacokinetic and pharmacodynamic properties. nih.gov Early studies focused on identifying the major metabolic pathways and the enzymes involved.
Through these investigations, which utilized techniques like radiolabeling ([14C]olanzapine), researchers were able to determine that olanzapine is extensively metabolized, with only a small fraction of the drug excreted unchanged. nih.govfrontiersin.org These studies identified the main metabolites, including 10-N-glucuronide and N-desmethylolanzapine. pharmgkb.org
Olanzapine N-oxide was identified as one of the metabolites formed through an oxidative pathway. nih.gov While initially considered a minor metabolite, further research has continued to explore its properties and potential clinical relevance. The discovery and characterization of Olanzapine N-oxide and other metabolites have been crucial for building a complete understanding of olanzapine's disposition in the body.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNYCDXBXGQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174794-02-6 | |
| Record name | Olanzapine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174794026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanzapine Related Compound C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLANZAPINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O055W43VHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Enzymatic Characterization of Olanzapine N Oxide Formation
Elucidation of Major and Minor Metabolic Pathways of Olanzapine (B1677200)
Olanzapine undergoes extensive metabolism in the liver primarily through two major pathways: direct N-glucuronidation and oxidation. drugbank.comuky.edu The main oxidative pathways are N-demethylation and 2-hydroxylation. uky.edunih.gov N-oxidation, leading to the formation of olanzapine N-oxide, is considered a minor route of olanzapine biotransformation. uky.edu
The primary metabolites of olanzapine include 10-N-glucuronide, 4'-N-desmethyl-olanzapine (DMO), and 2-hydroxymethyl-olanzapine. frontiersin.orgfrontiersin.org Olanzapine N-oxide is also formed, though typically in smaller quantities. frontiersin.orgnih.gov The formation of these various metabolites is catalyzed by a concert of enzymes, including UDP-glucuronosyltransferases (UGTs), cytochrome P450 (CYP) isoforms, and flavin-containing monooxygenases (FMOs). researchgate.netresearchgate.net
Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation
The N-oxidation of olanzapine to form olanzapine N-oxide is predominantly catalyzed by flavin-containing monooxygenases (FMOs). uky.edudrugbank.com FMOs are a family of enzymes that specialize in the oxygenation of nitrogen-, sulfur-, and phosphorus-containing compounds. Unlike the CYP system, FMOs are not readily induced or inhibited by most drugs, which can lead to more predictable metabolic profiles for the reactions they catalyze. omu.edu.tr
Interplay with Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6)
CYP1A2 and N-Demethylation Pathways
CYP1A2 is a key enzyme in olanzapine metabolism, primarily responsible for the N-demethylation pathway, which leads to the formation of N-desmethyl-olanzapine (DMO). nih.govfrontiersin.orgjpn.ca This is considered a major oxidative metabolic route for olanzapine. frontiersin.org In vitro studies have shown a significant correlation between the formation of this metabolite and olanzapine clearance rates. jpn.ca While CYP1A2's main role is N-demethylation, its high activity in metabolizing olanzapine means that factors affecting CYP1A2 can indirectly influence the proportion of olanzapine available for other pathways, including N-oxidation.
CYP2D6 and 2-Hydroxylation Pathways
Data Tables
Table 1: Key Enzymes in Olanzapine Metabolism and their Primary Products
| Enzyme | Primary Metabolic Pathway | Primary Metabolite(s) |
| FMO3 | N-oxidation | Olanzapine N-oxide |
| CYP1A2 | N-demethylation | N-desmethyl-olanzapine (DMO) |
| CYP2D6 | 2-hydroxylation | 2-hydroxymethyl-olanzapine |
| UGT1A4 | N-glucuronidation | Olanzapine-10-N-glucuronide |
Table 2: Research Findings on Enzyme Contributions to Olanzapine N-Oxide Formation
| Study Finding | Key Enzyme(s) Implicated | Pathway | Reference |
| FMO3 is the major enzyme catalyzing the formation of olanzapine N-oxide. | FMO3 | N-oxidation | nih.govresearchgate.net |
| Homozygous carriers of the FMO3 K158-G308 variant show reduced olanzapine N-oxide levels. | FMO3 | N-oxidation | researchgate.netnih.gov |
| The FMO1*6 polymorphism is associated with increased olanzapine serum concentrations. | FMO1 | Overall Disposition | researchgate.netnih.gov |
| CYP2D6 may contribute to olanzapine N-oxide formation. | CYP2D6 | N-oxidation | frontiersin.orgpharmgkb.orgnih.gov |
| CYP1A2 is primarily responsible for N-demethylation. | CYP1A2 | N-demethylation | nih.govfrontiersin.orgjpn.ca |
In Vitro Studies on Olanzapine N-Oxide Formation
The formation of olanzapine N-oxide, a notable metabolite of the atypical antipsychotic olanzapine, has been extensively studied using various in vitro systems to elucidate the specific enzymes and metabolic kinetics involved. These studies primarily implicate flavin-containing monooxygenase 3 (FMO3) as the key enzyme responsible for this metabolic pathway.
Investigations using human liver microsomes (HLMs) have consistently identified FMO3 as the principal enzyme catalyzing the N-oxidation of olanzapine to form olanzapine N-oxide. researchgate.netresearchgate.netucl.ac.uk Studies have shown that heat treatment of HLMs, which inactivates FMOs but not cytochrome P450 (CYP) enzymes, significantly suppresses the formation of olanzapine N-oxide, confirming the primary role of FMO3. nih.gov One study reported that heat treatment suppressed the metabolic clearance of olanzapine by approximately 30%. nih.gov
Kinetic parameters for the formation of olanzapine N-oxide in pooled HLMs have been characterized. In the presence of 2% bovine serum albumin, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined, as detailed in the table below. nih.gov
| Parameter | Value | Unit |
| Km | 104 | µM |
| Vmax | 114 | pmol/min/mg protein |
| CLint (Vmax/Km) | 1.1 | µL/min/mg protein |
| Data from a study on human liver microsomal kinetics. nih.gov |
Furthermore, a strong correlation has been observed between olanzapine N-oxygenation activities and FMO3 protein content in individual human liver microsomal samples (r² = 0.84), further substantiating the role of this enzyme. nih.gov While FMO3 is the main contributor, some research suggests that CYP2D6 may also play a minor role in olanzapine N-oxide formation. nih.govfrontiersin.org
Studies employing recombinant human enzymes have provided more direct evidence for the specific enzymes involved in olanzapine N-oxide formation. Experiments with recombinant FMO3 (rFMO3) confirmed its significant catalytic activity in producing olanzapine N-oxide. researchgate.netnih.gov In addition to rFMO3, investigations with a panel of recombinant CYP enzymes have shown that CYP2D6 can also catalyze the formation of olanzapine N-oxide, although it is considered a minor pathway compared to FMO3. nih.govnih.gov These findings from recombinant systems align with results from HLM studies, pinpointing FMO3 as the major enzyme with a smaller contribution from CYP2D6. nih.govnih.gov
The use of human liver slices provides a more physiologically relevant in vitro model, as it maintains the cellular architecture and complex interplay of various metabolic enzymes. A study involving the incubation of olanzapine with human liver slices successfully detected the formation of several Phase I metabolites, including the 4'-N-oxide of olanzapine. nih.gov This demonstrates that the N-oxidation pathway is active in an integrated liver tissue system, supporting the findings from microsomal and recombinant enzyme studies. nih.gov Another study utilized human precision-cut liver slices (hPCLS) to investigate drug-induced liver injury, using olanzapine as a non-injurious comparator, and noted its metabolism within this ex vivo system. acs.org
Recombinant Enzyme Investigations
In Vivo Studies on Olanzapine N-Oxide Formation
The presence and concentration of olanzapine N-oxide have been measured in various human biological fluids, providing in vivo evidence of its formation and relevance in human metabolism.
A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was developed for the quantification of olanzapine in human plasma and serum with a linear dynamic range from 250 pg/mL to 50 ng/mL. nih.gov
Olanzapine N-oxide has been quantified in a range of biological matrices, particularly in postmortem forensic investigations. nih.govnih.gov A detailed study developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify olanzapine and three of its metabolites, including olanzapine N-oxide (NO-O), in various human body fluids from deceased individuals. nih.gov The limits of quantification (LOQ) for NO-O were established at 0.15 ng/mL in both whole blood and urine. nih.govnih.govresearchgate.net
The concentrations of olanzapine N-oxide were measured in several postmortem cases, revealing its distribution throughout the body. The table below summarizes the findings from two of these cases. nih.gov
| Specimen | Case 1 Concentration (ng/mL or ng/g) | Case 2 Concentration (ng/mL) |
| Heart Whole Blood | 3.53 | 1.95 |
| Pericardial Fluid | 2.10 | Not Analyzed |
| Stomach Contents | 2.65 | Not Analyzed |
| Bile | 10.7 | Not Analyzed |
| Urine | 11.1 | 2.15 |
| Data from a study on the quantification of olanzapine metabolites in postmortem human body fluids. nih.gov |
These findings confirm that olanzapine N-oxide is distributed and quantifiable in various bodily fluids, including whole blood, urine, pericardial fluid, stomach contents, and bile. nih.gov It is also noteworthy that studies have observed the potential for olanzapine N-oxide to be converted back to olanzapine postmortem, which can complicate the interpretation of toxicological results. nih.govfda.govnih.gov
Genetic Polymorphisms Affecting Olanzapine N-Oxide Formation
Influence of FMO1 Polymorphisms (e.g., FMO1*6)
Table 1: Impact of FMO1*6 Polymorphism on Olanzapine
| Polymorphism | Effect | Source |
|---|---|---|
| FMO1*6 (rs12720462) | Associated with increased dose-adjusted serum concentrations of olanzapine. | diva-portal.orgresearchgate.net |
Influence of FMO3 Polymorphisms (e.g., p.E308G, K158-G308 compound allele)
The FMO3 gene is highly polymorphic, and several of its variants have been studied for their impact on olanzapine metabolism. researchgate.netucl.ac.uk The N-oxidation of olanzapine to olanzapine N-oxide is a significant pathway catalyzed by FMO3. nih.govucl.ac.uk
One of the most studied variants is p.E308G (rs2266780). Research indicates that homozygous carriers of the G-allele (p.E308G) exhibit significantly lower—around 50% less—dose-adjusted concentrations of olanzapine N-oxide in their serum compared to individuals with the A-allele. researchgate.net This finding directly supports the role of FMO3 in the N-oxidation of olanzapine. researchgate.net
Furthermore, the p.E308G variant often forms a compound allele with p.E158K (rs2266782), referred to as the K158-G308 compound variant. nih.gov Individuals homozygous for this compound variant also show reduced concentrations of the olanzapine N-oxide metabolite. diva-portal.org However, this reduction in N-oxide formation does not appear to significantly alter the plasma concentrations of the parent drug, olanzapine. diva-portal.org The clinical relevance of the K158-G308 variant is expected to be more pronounced in non-African populations due to its lower frequency in native African populations. diva-portal.org In vitro studies have confirmed that the K158-G308 compound variant results in reduced formation of olanzapine N-oxide compared to the ancestral form. researchgate.net
Table 2: Influence of FMO3 Polymorphisms on Olanzapine N-Oxide
| Polymorphism | Effect on Olanzapine N-Oxide | Effect on Olanzapine | Source |
|---|---|---|---|
| p.E308G (rs2266780) | Homozygous carriers show ~50% lower dose-adjusted serum concentrations of the N-oxide metabolite. | No significant alteration in olanzapine exposure. | researchgate.net |
| K158-G308 compound allele | Associated with a reduction of olanzapine N-oxidation in vitro; homozygous carriers show reduced concentrations of the N-oxide metabolite. | No alteration in olanzapine exposure. | diva-portal.orgnih.gov |
Impact of Other Cytochrome P450 and UGT Polymorphisms on Overall Olanzapine Metabolism Profile (with indirect implications for N-Oxide)
CYP1A2 : This is a major enzyme responsible for the N-demethylation of olanzapine to N-desmethylolanzapine. nih.govtandfonline.com The CYP1A2*1F (rs762551) allele has been associated with increased inducibility of the enzyme, potentially leading to lower plasma concentrations of olanzapine, although findings have been inconsistent. tandfonline.com Alterations in this primary metabolic route could theoretically shunt more olanzapine towards other pathways, including N-oxidation.
UGT1A4 and UGT2B10 : Direct N-glucuronidation is a major metabolic pathway for olanzapine, catalyzed mainly by UGT1A4 and to a lesser extent by UGT2B10. nih.govnih.gov The main metabolite is 10-N-glucuronide. nih.gov Polymorphisms like UGT1A43 have been linked to reduced olanzapine exposure, indicating accelerated metabolism through this pathway. Conversely, the UGT2B102 variant has been associated with decreased glucuronidation. researchgate.netnih.gov
Table 3: Key Enzymes in Olanzapine Metabolism and the Impact of Their Polymorphisms
| Enzyme (Gene) | Primary Metabolic Pathway | Example Polymorphism | Impact on Olanzapine Metabolism | Source |
|---|---|---|---|---|
| CYP1A2 | N-demethylation | CYP1A21F | Associated with increased inducibility and potentially lower olanzapine concentrations; findings are conflicting. | tandfonline.com |
| CYP2D6 | 2-hydroxylation | Various | Appears to have no significant influence on olanzapine steady-state concentrations. | nih.govresearchgate.net |
| UGT1A4 | N-glucuronidation | UGT1A43 | Associated with accelerated metabolism and reduced olanzapine exposure. | |
| UGT2B10 | N-glucuronidation | UGT2B10*2 | Associated with decreased metabolic reactions of olanzapine. | researchgate.netnih.gov |
Pharmacological and Toxicological Implications of Olanzapine N Oxide
Reversibility and Conversion of Olanzapine (B1677200) N-Oxide to Olanzapine
In Vitro Conversion in Biological Matrices (e.g., whole blood)
Research has demonstrated the potential for Olanzapine N-oxide to convert back to its parent compound, olanzapine, under certain conditions. This instability is a significant consideration in the accurate measurement of olanzapine and its metabolites in biological samples.
Studies have shown that Olanzapine N-oxide is susceptible to reduction, particularly in biological matrices like whole blood. mdpi.comnih.gov One study confirmed the in vitro reduction of Olanzapine N-oxide to olanzapine in whole blood at 25°C. nih.gov This conversion can be facilitated by the presence of reducing agents, such as ascorbic acid, which may be added during sample collection to ensure the stability of olanzapine. mdpi.compharmaceutical-journal.com The potential for this back-conversion highlights the importance of pre-cooling samples and reagents and employing carefully validated quantification methods to prevent the artificial inflation of olanzapine concentrations due to the degradation of the N-oxide metabolite. nih.govnih.gov The thermal instability of Olanzapine N-oxide, especially in whole blood, necessitates specific handling procedures, such as keeping samples on ice during extraction, to obtain accurate measurements. nih.govnih.gov
Biological Activity and Receptor Interactions of Olanzapine N-Oxide
Antipsychotic Activity Profile
While Olanzapine N-oxide is a metabolite of olanzapine, it is generally considered to have little to no pharmacological activity. oup.comnih.gov The primary antipsychotic effects are attributed to the parent compound, olanzapine, which acts as an antagonist at various neurotransmitter receptors in the brain, including dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.orgdrugbank.comeuropa.eu The formation of Olanzapine N-oxide is part of the metabolic process that ultimately leads to the elimination of the drug from the body. drugbank.comnih.gov Although some sources mention that Olanzapine N-oxide shows antipsychotic activity, the consensus in more detailed pharmacological studies is that its contribution to the therapeutic effects of olanzapine is minimal. targetmol.comcymitquimica.comoup.com
Comparison of Receptor Affinities and Pharmacodynamic Effects with Olanzapine
Olanzapine exerts its antipsychotic effects through its interaction with a wide range of receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A/2C, 5-HT3, 5-HT6), muscarinic (M1-M5), adrenergic (α1), and histamine (B1213489) (H1) receptors. europa.eujefferson.eduhres.ca Its higher affinity for the 5-HT2A receptor compared to the D2 receptor is a characteristic feature of atypical antipsychotics. wikipedia.orgeuropa.euhres.ca
Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine
| Receptor | Olanzapine Ki (nM) |
|---|---|
| Dopamine D1 | 51-119 |
| Dopamine D2 | 11-31 |
| Dopamine D3 | 11-31 |
| Dopamine D4 | 11-31 |
| Serotonin 5-HT2A | 4 |
| Serotonin 5-HT2C | 11 |
| Muscarinic M1-M5 | 1.9-2.5 |
| Adrenergic α1 | 19 |
| Histamine H1 | 7 |
Source: hres.ca
Role of Olanzapine N-Oxide in Overall Olanzapine Exposure and Variability
Factors Influencing Plasma Concentration and Clearance
The metabolism of olanzapine is complex, involving multiple enzymatic pathways that convert the parent drug into various metabolites, including Olanzapine N-Oxide. The formation of Olanzapine N-Oxide is considered a minor metabolic route for olanzapine. nih.gov The primary enzyme responsible for this specific transformation is the flavin-containing monooxygenase 3 (FMO3). nih.govnih.govpharmgkb.org A lesser contribution to its formation is also made by the cytochrome P450 enzyme, CYP2D6. pharmgkb.orgdrugbank.com
Table 1: Key Enzymes in Olanzapine Metabolism
| Metabolite | Primary Enzyme(s) | Influencing Factors on Parent Drug Clearance |
| 4'-N-desmethylolanzapine | CYP1A2 | Smoking, Gender, Race nih.govwikipedia.org |
| 10-N-glucuronide | UGT1A4 | Not specified in reviewed sources |
| Olanzapine N-Oxide | FMO3 , CYP2D6 nih.govnih.govpharmgkb.org | Not significantly affected by single factors medchemexpress.com |
| 2-hydroxymethylolanzapine | CYP2D6 | Genetic polymorphisms in CYP2D6 |
Toxicological Considerations related to Olanzapine N-Oxide
The potential for drug-induced toxicity is often associated with the metabolic activation of a drug into reactive metabolites that can bind to cellular macromolecules. researchgate.net In the case of olanzapine and its structural analog clozapine (B1669256), research has focused on the formation of such reactive species and their toxicological implications. researchgate.netnih.gov
Studies have demonstrated that olanzapine can undergo oxidative metabolism to form a reactive intermediate. nih.gov This process is believed to form a nitrenium ion, a highly reactive species. researchgate.netnih.govnih.gov The formation of this intermediate was identified using mass spectrometry, which detected a species with a mass-to-charge ratio (m/z) of 311, two mass units less than the parent olanzapine molecule, a characteristic signature of such an ion. nih.gov This reactive nitrenium ion can be trapped and stabilized by cellular nucleophiles like glutathione (B108866) (GSH), which serves as a protective mechanism. nih.gov
When these detoxification pathways are overwhelmed or insufficient, the reactive metabolites can covalently bind to essential biomolecules, such as proteins. researchgate.net In vitro investigations using rat liver microsomes have explored this binding potential. nih.govacs.org These studies have successfully identified specific sites where olanzapine-derived reactive metabolites bind to various proteins. researchgate.netnih.govacs.org This covalent modification of proteins is a critical event that can trigger cellular dysfunction and toxicity. researchgate.net
Table 2: Identified Protein Targets of Olanzapine Reactive Metabolites
| Protein | Modification Site | Study Context |
| Human Glutathione S-transferase (hGST) alpha 1 | Cys112 | In vitro with human proteins researchgate.netnih.govacs.org |
| Human Glutathione S-transferase (hGST) mu 2 | Cys115 | In vitro with human proteins researchgate.netnih.govacs.org |
| Human Glutathione S-transferase (hGST) pi | Cys170 | In vitro with human proteins researchgate.netnih.govacs.org |
| Human Microsomal GST 1 (hMGST1) | Cys50 | In vitro with human proteins researchgate.netnih.govacs.org |
| Human Serum Albumin (hSA) | Cys34 | In vitro with human proteins researchgate.netnih.govacs.org |
The generation of reactive metabolites from olanzapine, including the pathway involving N-oxidation, has been linked to certain adverse drug reactions. Specifically, the formation of N-oxide metabolites is frequently associated with idiosyncratic drug reactions. researchgate.net There is evidence to suggest that this pathway may contribute to adverse cutaneous reactions, such as drug-induced phototoxicity, observed in some patients treated with olanzapine. researchgate.net
Furthermore, the structural similarity of olanzapine to clozapine, a drug known for a risk of agranulocytosis (a severe form of neutropenia), has prompted investigations into similar mechanisms of hematotoxicity. bibliotekanauki.pl A leading hypothesis for clozapine-induced agranulocytosis involves the formation of a reactive nitrenium ion that, if not adequately detoxified by glutathione, covalently binds to neutrophils, leading to their destruction. bibliotekanauki.pl Given that olanzapine also forms a nitrenium ion, a similar mechanism for potential hematotoxicity has been proposed. bibliotekanauki.pl
However, comparative studies have shown differences in the toxic potential of these two drugs' reactive metabolites. In vitro experiments demonstrated that the reactive metabolite of olanzapine caused only slight toxicity to neutrophils at the highest concentrations tested, whereas the clozapine reactive metabolite induced more significant, concentration-dependent toxicity under the same conditions. nih.gov This suggests that while the pathway for forming a reactive metabolite exists for olanzapine, its propensity to cause toxicity to neutrophils may be lower than that of clozapine. nih.gov
Analytical Methodologies for Quantification and Characterization of Olanzapine N Oxide
Advanced Chromatographic Techniques
Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the analysis of olanzapine (B1677200) N-oxide. These techniques offer the high resolution and sensitivity required to detect and quantify the low concentrations typical of drug metabolites in biological fluids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most powerful and widely used technique for the simultaneous quantification of olanzapine and its metabolites, including olanzapine N-oxide. nih.govresearchgate.netdntb.gov.ua This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex biological samples.
Several studies have detailed the development and validation of LC-MS/MS methods for olanzapine N-oxide. For instance, a method was developed for the quantification of olanzapine and three of its metabolites (N-desmethylolanzapine, 2-hydroxymethylolanzapine, and olanzapine N-oxide) in various human body fluids. nih.govdntb.gov.uanih.gov This method utilized a two-step liquid-liquid extraction for sample preparation and demonstrated high sensitivity with limits of quantification (LOQs) as low as 0.15 ng/mL for olanzapine N-oxide in whole blood and urine. nih.gov The chromatographic separation is typically achieved on a C18 reversed-phase column under isocratic or gradient conditions. researchgate.net The mass spectrometric detection is performed in the positive ion mode using multiple reaction monitoring (MRM), which enhances the specificity of the analysis. researchgate.net
High-resolution LC-MS/MS systems, such as those employing quadrupole-Orbitrap mass spectrometers, have also been utilized, providing excellent mass accuracy and further confirming the identity of the metabolites. nih.gov The robustness of LC-MS/MS methods allows for their successful application in pharmacokinetic studies and forensic analysis. nih.govnih.govresearchgate.net
Table 1: LC-MS/MS Method Parameters for Olanzapine N-Oxide Analysis
| Parameter | Details | Reference |
| Instrumentation | UltiMate 3000 coupled to a Q Exactive (quadrupole-Orbitrap) mass spectrometer or a QTRAP 5500+ MS/MS system. | nih.gov |
| Ionization Mode | Positive Ionization | nih.gov |
| Spray Voltage | 3.5 kV | nih.gov |
| Capillary Temperature | 250 °C | nih.gov |
| Heater Temperature | 350 °C | nih.gov |
| Sheath Gas Flow Rate | 50 units | nih.gov |
| Auxiliary Gas Flow Rate | 15 units | nih.gov |
| Limit of Quantification (LOQ) | 0.15 ng/mL in whole blood and urine | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or electrochemical detection, is another established technique for the analysis of olanzapine and its metabolites. nih.govmdpi.com While generally less sensitive than LC-MS/MS, HPLC methods can be suitable for therapeutic drug monitoring and pharmacokinetic studies where higher concentrations are expected. researchgate.net
HPLC methods for olanzapine analysis often utilize reversed-phase chromatography with C18 columns. researchgate.netakjournals.com The mobile phase typically consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net UV detection is commonly set at a wavelength where olanzapine and its metabolites exhibit significant absorbance. researchgate.netresearchgate.net
The main challenge for HPLC methods in the context of olanzapine N-oxide is achieving sufficient sensitivity and resolving the metabolite from the parent drug and other metabolites, especially given the structural similarities. google.com The development of more advanced column technologies and detection systems continues to improve the performance of HPLC for such applications.
Table 2: HPLC Method Parameters for Olanzapine Analysis
| Parameter | Details | Reference |
| Column | Phenomenex C18 (250 mm × 4.6 mm i.d, 5 µm) | researchgate.net |
| Mobile Phase | Methanol: Phosphate buffer (pH 3) (75:25 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection Wavelength | 240 nm | researchgate.net |
| Injection Volume | 20 µL | researchgate.net |
Capillary Liquid Chromatography-UV (Capillary LC-UV)
Capillary liquid chromatography with UV detection (Capillary LC-UV) offers a sensitive approach for the simultaneous analysis of olanzapine and its N-oxidation products, particularly in samples with limited volume, such as brain microdialysates. nih.govmedkoo.comnih.gov This micro-scale chromatographic technique provides high separation efficiency and requires smaller sample volumes compared to conventional HPLC.
A specific and sensitive capillary LC-UV method has been developed and validated for the simultaneous analysis of olanzapine, chlorpromazine, and their flavin-containing monooxygenase (FMO) mediated N-oxides. researchgate.netnih.gov This method utilized a reversed-phase C18 column with a 300 µm internal diameter. researchgate.netnih.gov The lower limits of quantification (LLOQ) were determined to be 0.5 nM for all compounds, demonstrating the method's sensitivity for pharmacokinetic studies of N-oxides. nih.gov The applicability of this method was successfully demonstrated by analyzing rat brain microdialysates. researchgate.netnih.gov
Sample Preparation Strategies for Biological Matrices
The complexity of biological matrices such as blood, plasma, and urine necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analytes of interest before instrumental analysis. researchgate.netdntb.gov.uasobiad.com
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a classic and effective method for isolating drugs and their metabolites from biological samples. dntb.gov.uasobiad.com This technique relies on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its non-ionized form, thereby facilitating its transfer into the organic phase. nih.gov
For the analysis of olanzapine and its metabolites, a two-step LLE procedure has been successfully employed. nih.govnih.gov This involves extracting the analytes from a small volume (e.g., 40 µL) of the biological fluid. nih.govnih.gov The choice of organic solvent is critical for achieving good recovery. Following extraction, the organic phase is typically evaporated, and the residue is reconstituted in the mobile phase for injection into the chromatographic system. mdpi.com LLE offers the advantages of being cost-effective and providing a clean extract with efficient removal of matrix components like phospholipids. nih.gov
Considerations for Thermal Instability of Metabolites
A critical consideration in the analysis of olanzapine N-oxide is its potential thermal instability. dntb.gov.uasobiad.com Studies have shown that olanzapine N-oxide can be reduced back to olanzapine, particularly in whole blood at room temperature (25 °C). nih.govnih.gov This in vitro conversion can lead to an underestimation of the actual olanzapine N-oxide concentration and an overestimation of the parent drug concentration. nih.govnih.gov
To mitigate this issue, it is crucial to handle samples under controlled temperature conditions. Pre-cooling samples and reagents on ice during the extraction process is a recommended practice to minimize the thermal degradation of olanzapine N-oxide and other thermally labile metabolites. nih.govnih.gov This precaution is especially important for postmortem samples where significant time may have elapsed before analysis. nih.gov The validation of analytical methods should also include stability assessments at different temperatures to ensure the integrity of the analytes throughout the sample handling and analysis workflow.
Validation of Quantification Methods
The validation of analytical methods is critical to ensure the reliability, accuracy, and precision of quantitative data for Olanzapine N-Oxide in various biological matrices. Key validation strategies include matrix-matched calibration, standard addition methods, and the determination of quantification limits.
Matrix-matched calibration is a crucial technique used to compensate for matrix effects—the interference from other components in a sample—which can suppress or enhance the analytical signal. This is particularly important when analyzing complex biological fluids like blood and urine.
In a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Olanzapine N-Oxide (referred to as NO-O), matrix-matched calibration was employed for samples of whole blood and urine. researchgate.netnih.govnih.gov Calibrators were prepared by spiking blank whole blood and urine with known concentrations of Olanzapine N-Oxide, ranging from 0.15 ng/mL to 30 ng/mL. nih.gov This approach ensures that the calibration standards are subjected to the same matrix environment as the unknown samples, thereby improving the accuracy of the quantification. nih.gov The method demonstrated excellent linearity within this range, with correlation coefficients between 0.994 and 0.998. nih.gov Validation data, including accuracy (75.6–118% in urine, 83.9–114% in blood) and precision (not greater than 14.1%), were found to be within acceptable ranges for bioanalytical quantification. nih.gov
The standard addition method is another powerful technique for overcoming matrix effects, especially when a suitable blank matrix is unavailable for creating matrix-matched calibrators. nih.govnih.gov This was the case for quantifying Olanzapine N-Oxide in more complex or less common matrices such as pericardial fluid, stomach contents, and bile. nih.govnih.gov
In this method, the analytical signal is measured from the unspiked sample and then again after "spiking" the sample with one or more known amounts of the analyte. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve to the point where the signal is zero. For the analysis of Olanzapine N-Oxide, calibrators were prepared by adding the compound to diluted specimen samples at concentrations ranging from 0 to 30 ng/mL. nih.gov This technique proved to be reliable, yielding high correlation coefficients (0.992–0.999) for the calibration curves in these challenging matrices. nih.gov
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. rsc.orghep.com.cn Establishing a sensitive LOQ is vital for therapeutic drug monitoring and forensic toxicology, where analyte concentrations can be very low.
Several studies have established the LOQs for Olanzapine N-Oxide using various LC-MS/MS methods.
| Analyte | Matrix | Method | LOQ | Citation |
| Olanzapine N-Oxide | Whole Blood | LC-MS/MS | 0.15 ng/mL | researchgate.netnih.govnih.gov |
| Olanzapine N-Oxide | Urine | LC-MS/MS | 0.15 ng/mL | researchgate.netnih.govnih.gov |
| Olanzapine N-Oxide | Sera | UHPLC-MS/SRM | 0.017-1.25 ng/mL (Linear Range) | rsc.org |
| Olanzapine (for comparison) | Whole Blood | LC-MS/MS | 0.05 ng/mL | researchgate.netnih.govnih.gov |
| N-desmethylolanzapine | Whole Blood | LC-MS/MS | 0.15 ng/mL | researchgate.netnih.govnih.gov |
This table presents Limits of Quantification (LOQs) and linear ranges for Olanzapine N-Oxide and related compounds from validated analytical methods.
In a comprehensive study, the LOQ for Olanzapine N-Oxide was determined to be 0.15 ng/mL in both whole blood and urine, which was higher than that for the parent drug, Olanzapine (0.05 ng/mL), due to lower ionization efficiency. researchgate.netnih.gov Another sensitive UHPLC-MS/SRM method reported a linear dynamic range for Olanzapine N-Oxide starting as low as 0.017 ng/mL in sera. rsc.org
Standard Addition Methods
Spectroscopic and Other Characterization Techniques
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of metabolites like Olanzapine N-Oxide. These methods provide detailed information about the molecule's structure, functional groups, and mass.
A combination of spectroscopic methods is typically required for the complete structural characterization of a compound. While specific, detailed spectral data for Olanzapine N-Oxide is found across various sources, the general application of these techniques is well-established for olanzapine and its impurities/degradation products. ijpsonline.comakjournals.comsemanticscholar.org
UV Spectroscopy : UV spectroscopy is often used in conjunction with HPLC for detection. ijpsonline.com The UV spectrum provides information about the chromophoric system within the molecule. For olanzapine and its related compounds, detection is commonly performed at wavelengths around 254 nm or 271 nm. akjournals.comresearchgate.net
IR Spectroscopy : Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characterization of olanzapine degradation products, which can be structurally related to the N-oxide, has been supported by FT-IR analysis to identify key vibrational frequencies, such as those for C=O groups in oxidized products. researchgate.net
Mass Spectrometry (MS) : MS provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is critical for determining the molecular weight and formula. ijpsonline.com The molecular formula for Olanzapine N-Oxide is C₁₇H₂₀N₄OS, with a monoisotopic mass of approximately 328.1358 Da. lgcstandards.comdrugbank.com
NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of a molecule. conicet.gov.ar The structure of Olanzapine N-Oxide, formed by the oxidation of the parent drug, has been confirmed through such techniques. semanticscholar.org ¹H NMR spectra for Olanzapine N-Oxide are available in chemical databases and are essential for its definitive identification. chemicalbook.com
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is the cornerstone of modern bioanalysis for compounds like Olanzapine N-Oxide. nih.govacs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of elemental compositions. acs.org
In LC-MS/MS analysis, the parent ion of Olanzapine N-Oxide is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. rsc.org
A study utilizing a high-resolution LC-MS/MS system (Thermo Scientific Q Exactive quadrupole-Orbitrap) operated in positive ionization mode detailed the conditions for analyzing Olanzapine N-Oxide. nih.gov The full MS resolution was set to 70,000, with an MS/MS resolution of 17,500, allowing for precise mass measurements and fragmentation analysis. researchgate.netnih.gov
Table of MS/MS Parameters for Olanzapine N-Oxide and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Citation |
| Olanzapine N-Oxide | Not specified | Not specified | Not specified | nih.gov |
| Olanzapine | 313.1 / 313.2 | 256.1 / 256.2 | Not specified | researchgate.net |
| N-desmethylolanzapine | Not specified | Not specified | Not specified | nih.gov |
| 2-hydroxymethylolanzapine | Not specified | Not specified | Not specified | nih.gov |
This combination of high-resolution separation and detection techniques is essential for differentiating Olanzapine N-Oxide from its parent drug and other metabolites, ensuring accurate and reliable results in complex analytical scenarios. researchgate.netacs.org
Chemical Stability and Degradation Pathways of Olanzapine N Oxide
Identification of Olanzapine (B1677200) N-Oxide as a Degradation Product
Olanzapine N-Oxide is recognized as a metabolite and a degradation product of Olanzapine. rsc.orgccamp.res.in It is specifically identified as Olanzapine USP Related Compound C and Olanzapine EP Impurity D. lgcstandards.com Stress stability testing, a crucial component of drug development, aids in identifying degradation products and their formation pathways. researchgate.net In the case of Olanzapine, several impurities related to oxidative degradation have been reported. researchgate.netresearchgate.net Among these, Olanzapine N-Oxide (Impurity II) has been identified as a significant degradation product arising from oxidative conditions. researchgate.net
Studies involving forced degradation of Olanzapine under various stress conditions, including oxidative stress, have led to the isolation and characterization of its degradation products. akjournals.comakjournals.com Under oxidative stress conditions, Olanzapine has been shown to form several degradation products, including the N-oxide derivative. researchgate.netakjournals.comakjournals.com The formation of Olanzapine N-Oxide as a degradation product is a key consideration in the stability assessment of Olanzapine formulations. researchgate.netgoogle.com
Oxidative Degradation Mechanisms Leading to N-Oxide Formation
The formation of Olanzapine N-Oxide is primarily a result of oxidative degradation. akjournals.comakjournals.comnih.gov The tertiary amine in the piperazine (B1678402) ring of the Olanzapine molecule is susceptible to oxidation, leading to the formation of the corresponding N-oxide. researchgate.nettugraz.at This reaction can be triggered by various oxidizing agents and environmental factors. akjournals.comscirp.org The flavin-containing monooxygenase (FMO3) enzyme system is responsible for the metabolic formation of Olanzapine N-oxide in the body. nih.gov
Influence of Temperature and Moisture
The degradation of Olanzapine, including the formation of N-oxide, is significantly influenced by temperature and moisture. researchgate.netscirp.orgdrhothas.com Stability studies have demonstrated that tablet formulations of Olanzapine are sensitive to these environmental factors. researchgate.net In samples protected from moisture, the increase in the concentration of impurities was found to be highly dependent on temperature, following zero-order kinetics. researchgate.netresearchgate.net The presence of moisture can accelerate the degradation process. scirp.orgdrhothas.com High temperature and high humidity conditions have been shown to increase the formation of oxidative decomposition products like the 4'-N-oxide compound. google.com Therefore, controlling temperature and protecting from moisture are critical for maintaining the stability of Olanzapine formulations. geneesmiddeleninformatiebank.nl
Role of Excipients (e.g., peroxides in povidones)
Excipients used in pharmaceutical formulations can play a significant role in the degradation of the active pharmaceutical ingredient (API). scirp.orgresearchgate.net Certain excipients may contain reactive impurities, such as peroxides, which can induce oxidative degradation of sensitive drugs like Olanzapine. tugraz.atnih.gov For instance, povidone and crospovidone are known to contain residual peroxides that can lead to the formation of N-oxide derivatives of drugs. scirp.orgscirp.org The interaction between the drug and these reactive impurities can lead to the formation of degradation products, including N-oxides. tugraz.at This highlights the importance of carefully selecting excipients and controlling the levels of reactive impurities to ensure the stability of the final drug product. scirp.orgresearchgate.net
Stability Studies and Impurity Profiling
Stability studies are essential to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. geneesmiddeleninformatiebank.nl For Olanzapine, these studies are crucial for identifying and controlling degradation products like Olanzapine N-Oxide.
Monitoring and Quantification of N-Oxide Impurity
Various analytical methods have been developed and validated for the monitoring and quantification of Olanzapine and its related substances, including Olanzapine N-Oxide. rsc.orgccamp.res.in High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful techniques used for this purpose. rsc.orgccamp.res.inakjournals.comakjournals.com
A sensitive UHPLC-MS/SRM (selected reaction monitoring) method has been established for the simultaneous estimation of Olanzapine, its metabolites (including Olanzapine N-Oxide), and degradation products in biological matrices. rsc.orgccamp.res.in This method demonstrated good linearity, accuracy, and precision over a defined concentration range. rsc.orgccamp.res.in Another study reported a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Olanzapine and its three metabolites, including Olanzapine N-Oxide, in various human body fluids. nih.gov These analytical methods are vital for impurity profiling and ensuring the quality and safety of Olanzapine products.
Below is an interactive data table summarizing the quantification parameters from a validated UHPLC-MS/SRM method for Olanzapine N-Oxide.
Data derived from a sensitive UHPLC-MS/SRM method for quantifying Olanzapine metabolites and degradation products. rsc.orgccamp.res.in
Considerations for Pharmaceutical Formulations
The formation of Olanzapine N-Oxide as a degradation product has significant implications for the development and storage of pharmaceutical formulations. researchgate.netcymitquimica.com Given the sensitivity of Olanzapine to oxidation, temperature, and moisture, appropriate measures must be taken to ensure product stability. researchgate.netscirp.orgdrhothas.comgeneesmiddeleninformatiebank.nl This includes the careful selection of excipients to avoid interactions with reactive impurities. scirp.orgresearchgate.net
Packaging plays a critical role in protecting the formulation from environmental factors. geneesmiddeleninformatiebank.nl Storing Olanzapine tablets in their original package to protect from moisture is a recommended storage condition. geneesmiddeleninformatiebank.nl Studies have also explored the use of desiccants and oxygen scavengers in packaging to mitigate the formation of hydrolysis and oxidation products, respectively. google.com The findings from stability and degradation studies inform the establishment of appropriate storage conditions and shelf-life for Olanzapine drug products. geneesmiddeleninformatiebank.nl
Future Research Directions
Further Elucidation of Olanzapine (B1677200) N-Oxide's Pharmacological Activity and Clinical Relevance
The precise pharmacological profile of Olanzapine N-Oxide remains a subject of ongoing investigation. While it is recognized as a metabolite of Olanzapine, there are varying accounts of its biological activity. targetmol.commedkoo.comcymitquimica.com Some studies suggest that Olanzapine N-Oxide possesses antipsychotic properties, while others indicate it is pharmacologically less active than the parent compound, olanzapine. targetmol.comcymitquimica.comnih.govnih.govnih.gov Specifically, some research has characterized metabolites like N-desmethyl olanzapine as having activity comparable to olanzapine, while classifying Olanzapine N-Oxide as inactive or nearly so. nih.gov
Further research is critical to definitively characterize the binding affinities of Olanzapine N-Oxide for various neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are central to the therapeutic action of antipsychotics. cymitquimica.compharmgkb.org There is also a suggestion that the N-oxide metabolite may be implicated in some of olanzapine's side effects, such as sedation and weight gain, a claim that warrants rigorous clinical investigation. biosynth.com Understanding whether this metabolite contributes to the therapeutic efficacy of olanzapine, its adverse effect profile, or is largely inert is crucial for a complete picture of olanzapine's clinical effects. nih.gov
Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The accurate detection and quantification of Olanzapine N-Oxide in biological matrices are fundamental to studying its pharmacokinetics. Modern bioanalytical strategies have significantly advanced, providing the sensitivity and specificity needed for comprehensive metabolite profiling. nih.govjchr.org
Initial detection methods have largely been superseded by more sophisticated techniques. researchgate.netscielo.br The current gold standard involves liquid chromatography (LC) coupled with mass spectrometry (MS). nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary separation techniques, prized for their efficiency and resolution. nih.govjchr.org These are most often paired with tandem mass spectrometry (MS/MS), which offers exceptional sensitivity and selectivity for quantifying both olanzapine and its metabolites simultaneously. nih.govjchr.org
For more in-depth analysis, high-resolution mass spectrometry (HRMS), using time-of-flight (TOF) or Orbitrap analyzers, is invaluable for structural elucidation and identifying unknown metabolites. jchr.org A recently developed method combines UHPLC-HRMS with both a full MS scan for non-targeted metabolomic profiling and a target selective ion monitoring (tSIM) scan for precise quantification of low-concentration analytes like neurotransmitters. rsc.orgrsc.org Effective sample preparation, using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to ensure high recovery rates and minimize interference from the biological matrix. nih.gov
Future research should focus on refining these methods to facilitate their use in diverse biological samples, including plasma, urine, and potentially saliva or dried blood spots, to make sample collection less invasive. nih.govmdpi.com
Table 1: Advanced Analytical Techniques for Olanzapine N-Oxide
| Technique | Description | Application |
|---|---|---|
| HPLC-MS/MS | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. jchr.org | Gold standard for pharmacokinetic studies, enabling sensitive and specific simultaneous quantification of olanzapine and its metabolites. jchr.org |
| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry. jchr.org | Offers improved resolution, speed, and sensitivity over HPLC, allowing for faster and more efficient analysis. jchr.org |
| HRMS (TOF, Orbitrap) | High-Resolution Mass Spectrometry (e.g., Time-of-Flight, Orbitrap). jchr.org | Used for comprehensive metabolite profiling and structural elucidation of olanzapine-related compounds due to its high mass accuracy. jchr.org |
| UPLC-HRMS (Full MS/tSIM) | A method combining a full MS scan with a target selective ion monitoring (tSIM) scan. rsc.orgrsc.org | Allows for simultaneous non-targeted metabolic profiling and targeted, highly sensitive quantification of specific low-level metabolites. rsc.orgrsc.org |
| GC-MS | Gas Chromatography-Mass Spectrometry. biosynth.com | An alternative method for detecting Olanzapine N-Oxide in samples like urine or feces. biosynth.com |
In-depth Investigation of Genetic and Environmental Factors Influencing N-Oxide Formation and Disposition
The significant interindividual variability in olanzapine pharmacokinetics necessitates a deeper understanding of the factors controlling the formation of its metabolites, including Olanzapine N-Oxide. nih.gov
Genetic Factors: The primary pathway for the formation of Olanzapine N-Oxide is catalyzed by the enzyme Flavin-containing monooxygenase 3 (FMO3). nih.govpharmgkb.orgdrugbank.com Genetic polymorphisms in the FMO3 gene have been shown to influence the rate of N-oxide formation. nih.govnih.gov For instance, certain variants have been associated with reduced concentrations of the N-oxide metabolite in patients, although this did not appear to alter the plasma concentration of the parent drug, olanzapine. nih.govpharmgkb.org The polymorphic CYP2D6 enzyme is also thought to play a role in N-oxide formation. pharmgkb.org The potential involvement of FMO1 has also been suggested and requires further validation. nih.govresearchgate.net
Environmental Factors: While environmental factors like smoking are known to significantly impact olanzapine metabolism—primarily by inducing the CYP1A2 enzyme responsible for forming N-desmethyl-olanzapine—their specific influence on the N-oxidation pathway is less clear. nih.govpharmgkb.org Research suggests that the plasma concentration and clearance of Olanzapine N-oxide are not determined by a single factor, but rather a complex interplay of genetic and non-genetic variables. medchemexpress.com Future studies must aim to disentangle these influences to clarify how lifestyle and environmental exposures specifically affect FMO3 activity and the disposition of Olanzapine N-Oxide.
Table 2: Genes Influencing Olanzapine N-Oxide Formation
| Gene | Enzyme | Role in Metabolism | Implication of Polymorphism |
|---|---|---|---|
| FMO3 | Flavin-containing monooxygenase 3 | Primary enzyme catalyzing the N-oxidation of olanzapine to form Olanzapine N-Oxide. nih.govpharmgkb.orgdrugbank.com | Genetic variants are associated with variability in Olanzapine N-Oxide plasma concentrations. nih.govnih.govpharmgkb.org |
| CYP2D6 | Cytochrome P450 2D6 | A minor pathway for the formation of Olanzapine N-Oxide. pharmgkb.org | The influence of CYP2D6 polymorphisms on N-oxide levels is considered less significant than FMO3. nih.gov |
| FMO1 | Flavin-containing monooxygenase 1 | Potential involvement in olanzapine disposition has been suggested. nih.gov | A specific allele (*6) has been associated with higher plasma concentrations of olanzapine, but its direct role in N-oxidation needs validation. researchgate.net |
Implications for Personalized Medicine and Therapeutic Drug Monitoring
Therapeutic Drug Monitoring (TDM) is strongly recommended for olanzapine to manage its high pharmacokinetic variability and ensure that plasma concentrations are within the therapeutic window (typically 20-80 ng/mL), thereby optimizing efficacy and minimizing adverse effects. nih.govnih.gov
Future research into Olanzapine N-Oxide could significantly enhance TDM and advance personalized medicine. nih.gov By measuring the ratio of the metabolite to the parent drug, clinicians can gain insight into an individual's specific metabolic profile. nih.gov Combining this metabolic data with pharmacogenetic testing for key enzymes like FMO3 and CYP1A2 could allow for a more precise, predictive approach to dosing. nih.govfrontiersin.org For example, a patient with a genetic variant leading to rapid N-oxidation might clear the drug differently than a patient with a variant causing slow N-oxidation. Understanding these individual differences could help tailor olanzapine dosage from the outset of treatment, potentially reducing the time needed to achieve a therapeutic response and lowering the risk of concentration-dependent side effects. nih.govnih.gov
Exploration of Olanzapine N-Oxide as a Potential Prodrug or Active Metabolite
The classification of Olanzapine N-Oxide as either an active metabolite or a prodrug is a critical area for future exploration. As previously noted, its status as a pharmacologically active metabolite is debated, with most evidence suggesting it is less potent than olanzapine itself. nih.govnih.gov
A more recent and compelling avenue of research is its potential role as a prodrug. A prodrug is an inactive or less active compound that is converted into an active drug within the body. nih.gov There is evidence to suggest that the metabolism of Olanzapine N-Oxide may be reversible. One study has explicitly referred to it as a prodrug that generates olanzapine. google.com This is supported by in-vitro research that confirmed the reduction of Olanzapine N-Oxide back to olanzapine in human whole blood. nih.gov
If Olanzapine N-Oxide can be reliably converted back to the active parent drug in the body, it could be explored for use in novel drug delivery systems. google.comresearchgate.net A prodrug strategy could potentially be used to modify the physicochemical properties of the drug to, for example, develop extended-release formulations, which could improve patient adherence. researchgate.net Further in-vivo studies are required to confirm the extent and rate of this reverse metabolism and to evaluate its therapeutic potential.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Olanzapine N-Oxide in synthetic preparations?
- Methodology : Use a combination of spectroscopic techniques (e.g., -NMR, -NMR, and high-resolution mass spectrometry) to confirm structural identity. Purity should be assessed via HPLC with UV detection (≥95% purity threshold) and elemental analysis. For novel syntheses, include comparative data with reference standards (e.g., CAS 174794-02-6) .
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and purification steps (e.g., column chromatography, recrystallization) in detail, following IUPAC guidelines for experimental reporting .
Q. What analytical methods are validated for quantifying Olanzapine N-Oxide in biological matrices?
- Methodology : Employ LC-MS/MS with stable isotope-labeled internal standards (e.g., -Olanzapine N-Oxide) to enhance accuracy. Validate methods per FDA guidelines for sensitivity (LOQ ≤1 ng/mL), linearity (), and recovery rates (85–115%) .
- Data Handling : Use calibration curves spanning expected physiological concentrations (e.g., 0.5–200 ng/mL in plasma). Cross-validate with spectrophotometric methods (e.g., UV at 270 nm) for redundancy .
Q. What is the role of CYP2D6 in Olanzapine N-Oxide formation, and how can metabolic pathways be studied in vitro?
- Methodology : Use human liver microsomes (HLMs) or recombinant CYP2D6 isoforms to assess enzyme kinetics (, ). Inhibitor studies (e.g., quinidine for CYP2D6) confirm isoform specificity. Quantify metabolites via LC-MS and compare with in vivo data from clinical studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic ratios of Olanzapine N-Oxide across in vitro and in vivo models?
- Methodology : Conduct intersystem extrapolation factors (ISEF) analysis to bridge in vitro-in vivo gaps. Account for tissue-specific expression of CYP isoforms and plasma protein binding effects. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure .
- Data Contradiction Analysis : Compare enzyme saturation kinetics () from HLMs with clinical AUC data. Investigate polymorphisms (e.g., CYP2D6*10 allele) affecting metabolic variability .
Q. What strategies optimize the synthetic yield of Olanzapine N-Oxide while minimizing byproducts?
- Methodology : Screen oxidizing agents (e.g., mCPBA, HO) under varying pH and temperature conditions. Monitor reaction progress via TLC or inline IR spectroscopy. Use Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent polarity) .
- Byproduct Mitigation : Characterize impurities (e.g., over-oxidized derivatives) via LC-MS and optimize quenching protocols. Report yields as mass balance percentages, including unreacted starting material .
Q. How can the antimutagenic potential of Olanzapine N-Oxide be evaluated in genotoxicity assays?
- Methodology : Perform Ames tests (TA98 and TA100 strains) with metabolic activation (S9 mix) to assess mutagenicity. For antigenotoxicity, pre-treat bacterial cultures with Olanzapine N-Oxide before exposure to known mutagens (e.g., 2-AA, 4-NQO). Quantify mutation suppression via colony counting and statistical analysis (e.g., two-way ANOVA) .
- Follow-up Studies : Use comet assays or micronucleus tests in mammalian cell lines (e.g., CHO-K1) to validate bacterial findings. Correlate results with redox potential measurements to infer antioxidant mechanisms .
Q. What computational approaches predict Olanzapine N-Oxide’s interactions with non-CYP metabolic enzymes (e.g., UGTs)?
- Methodology : Apply molecular docking (e.g., AutoDock Vina) to model interactions with UGT1A4 active sites. Validate predictions with in vitro glucuronidation assays using recombinant UGT isoforms. Compare kinetic parameters (, ) with in silico binding affinities .
Methodological Best Practices
- Data Reporting : Segregate raw data (e.g., NMR spectra, chromatograms) into appendices, retaining processed data (e.g., integration values, calibration equations) in the main text .
- Ethical Compliance : Disclose all conflicts of interest and funding sources. For human/animal studies, include ethics committee approval codes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
